1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid
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Overview
Description
1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a methoxy-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methoxy-6-methylphenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often require the use of a catalyst, such as rhodium or copper, to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane using reagents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: A simpler analog without the methoxy-methylphenyl substituent.
2-Methoxy-6-methylbenzoic acid: Lacks the cyclopropane ring but has a similar aromatic structure.
1-(2-Methoxyphenyl)cyclopropanecarboxylic acid: Similar structure but without the methyl group on the aromatic ring.
Uniqueness: 1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid is unique due to the combination of the cyclopropane ring and the methoxy-methylphenyl substituent, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
1-(2-Methoxy-6-methylphenyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that may influence its reactivity and interactions with biological targets. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The compound consists of a cyclopropane ring fused with a carboxylic acid group and a methoxy-6-methylphenyl substituent. The presence of the methoxy and methyl groups on the phenyl ring contributes to its unique chemical properties, potentially enhancing its interaction with various biological macromolecules.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory Properties : Studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Preliminary findings indicate potential analgesic properties, which could be beneficial in pain management.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, such as acetyl-CoA carboxylase (ACC), which plays a role in fatty acid metabolism.
The mechanism by which this compound exerts its effects is believed to involve interactions with specific receptors and enzymes. The structural features allow it to fit into active sites of these biological targets, modulating their activity. For example, its interaction with ACC suggests a potential role in regulating lipid metabolism.
Case Studies
Study 1: Anti-inflammatory Activity
In vitro studies have demonstrated that this compound significantly reduces the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential application in treating conditions like rheumatoid arthritis.
Study 2: Analgesic Effects
In animal models, administration of this compound resulted in reduced pain responses in models of acute and chronic pain, indicating its potential as an analgesic agent.
Study 3: Enzyme Inhibition
Research focusing on the inhibition of ACC revealed that this compound effectively decreased fatty acid synthesis in HepG2 cells, highlighting its role in metabolic regulation.
Comparative Analysis
To further understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
1-(2-Methoxyphenyl)cyclopropanecarboxylic acid | Similar phenyl group without methyl substitution | Potential anti-inflammatory effects |
1-(4-Methylphenyl)cyclopropanecarboxylic acid | Methyl group at para position | Different analgesic profile |
1-(3-Methoxy-4-methylphenyl)cyclopropanecarboxylic acid | Different methoxy position | Unique pharmacological properties |
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-methoxy-6-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O3/c1-8-4-3-5-9(15-2)10(8)12(6-7-12)11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
OYEYLOLLQSBOQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C2(CC2)C(=O)O |
Origin of Product |
United States |
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